

# PS-1145 Dihydrochloride: A Comparative Guide to its Kinase Cross-Reactivity Profile

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Compound of Interest		
Compound Name:	PS-1145 dihydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **PS-1145 dihydrochloride** against a panel of other kinases. The information is intended to assist researchers in evaluating the selectivity of this compound and in the design and interpretation of relevant experiments.

### **Summary of Kinase Selectivity**

PS-1145 is a potent and specific inhibitor of IκB kinase (IKK), with a reported IC50 of 88 nM for the IKK complex.[1][2][3] Its primary mechanism of action is the inhibition of IκBα phosphorylation, which is a critical step in the activation of the NF-κB signaling pathway.[1][4]

To assess the selectivity of PS-1145, its inhibitory activity has been profiled against a broad panel of kinases. The data reveals a high degree of selectivity for IKK $\beta$ . Notably, at a concentration of 10  $\mu$ M, PS-1145 demonstrates significant inhibition of the PIM kinase family (PIM1 and PIM3) in addition to its primary target, IKK $\beta$ . The majority of other kinases tested show minimal inhibition, highlighting the specific nature of PS-1145.

#### **Quantitative Kinase Inhibition Data**

The following table summarizes the kinase activity remaining in the presence of 10  $\mu$ M **PS-1145 dihydrochloride**. The data is sourced from the International Centre for Kinase Profiling. [5] A lower percentage of activity remaining indicates a higher degree of inhibition.





Kinase Target	% Activity Remaining at 10 μM PS-1145
ΙΚΚβ	4
PIM3	9
PIM1	13
ERK8	42
MNK1	44
GSK3β	46
DYRK1A	47
PIM2	47
DYRK3	50
Lck	57
RSK1	66
HIPK2	67
САМККВ	69
ROCK2	69
Aurora B	70
MELK	70
MNK2	70
PRK2	71
CAMK1	73
SGK1	75
CDK2-Cyclin A	76
ΡΚCα	77
ρ38δ ΜΑΡΚ	78







РКС	78
Aurora C	80
САМККа	80
ΙΚΚε	81
RSK2	82
MKK1	83
CSK	83
NEK6	83
ERK2	84
ρ38β ΜΑΡΚ	84
PRAK	85
NEK2a	85
PHK	85
JNK1	86
S6K1	86
PKA	86
PAK5	87
CK2	87
TBK1	87
PDK1	87
SmMLCK	88
MST2	88
AMPK	88
SRPK1	88





DYRK2	89
HIPK3	89
ρ38α ΜΑΡΚ	89
MARK3	89
ΡΚΒα	90
BRSK2	90
CHK1	90
CK1δ	92
JNK3	92
JNK2	93
PAK4	93
МАРКАР-КЗ	95
р38у МАРК	98
PLK1	98
Src	98
MSK1	99
EF2K	100
PAK6	101
РКВβ	101
CHK2	102
NEK7	103
ERK1	106
PKD1	108



#### **Experimental Protocols**

The determination of kinase inhibition profiles is crucial for the characterization of small molecule inhibitors like PS-1145. Below are detailed methodologies for key experiments typically employed in such studies.

## In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This method is widely considered the gold standard for quantifying kinase activity and inhibition.

- 1. Reagents and Materials:
- Purified recombinant kinase
- Specific peptide or protein substrate
- PS-1145 dihydrochloride (or other test compounds) dissolved in DMSO
- Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl<sub>2</sub>, 5 mM EGTA, 2 mM EDTA)
- [y-33P]ATP (radiolabeled ATP)
- Unlabeled ATP
- · Phosphocellulose filter plates
- Phosphoric acid wash buffer (e.g., 0.75%)
- Scintillation cocktail
- Microplate scintillation counter
- 2. Procedure:



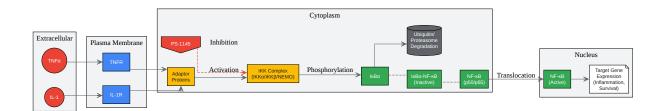
- Compound Preparation: Prepare serial dilutions of PS-1145 in DMSO. A final DMSO concentration of 1% or less in the assay is recommended to avoid solvent effects.
- Reaction Mixture Preparation: In a microplate, combine the kinase, substrate, and kinase reaction buffer.
- Inhibitor Incubation: Add the diluted PS-1145 or DMSO (vehicle control) to the reaction
  mixture and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature to
  allow for inhibitor binding.
- Initiation of Kinase Reaction: Start the reaction by adding a mixture of [γ-<sup>33</sup>P]ATP and unlabeled ATP. The final ATP concentration is typically at or near the Km for the specific kinase to ensure accurate IC50 determination.
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
- Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [y-33P]ATP is washed away.
- Washing: Wash the filter plate multiple times with the phosphoric acid wash buffer to remove non-incorporated radioactivity.
- Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the incorporated radioactivity using a microplate scintillation counter.
- Data Analysis: Calculate the percentage of kinase activity remaining for each PS-1145 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

#### **Visualizations**

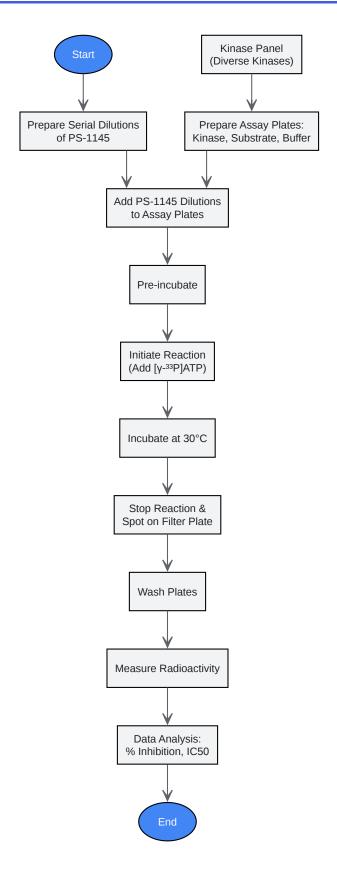
#### NF-κB Signaling Pathway and the Role of IKK

The diagram below illustrates the canonical NF-kB signaling pathway, highlighting the central role of the IKK complex, the primary target of PS-1145.









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